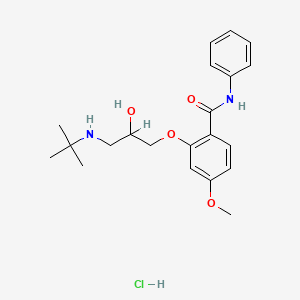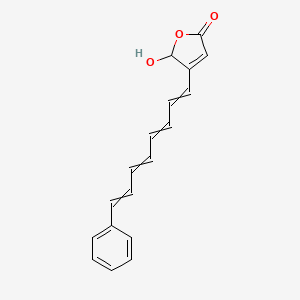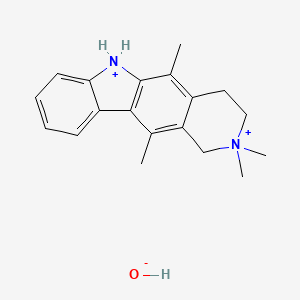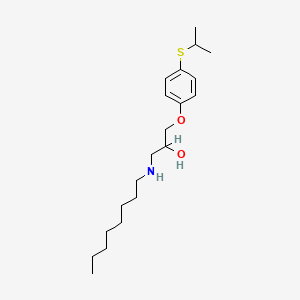
Tipropidil
Übersicht
Beschreibung
Tipropidil is a nootropic drug that has been extensively studied for its potential use in improving cognitive function. It is a member of the benzamide class of compounds and has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Inhibition of Lipolysis in Rat Adipose Tissue : Tipropidil was investigated for its effects on fatty acid mobilization in rat adipose tissue. It showed a potent inhibitory action on fatty acid mobilization, particularly affecting lipolytic rate and response to norepinephrine and theophylline (Dileepan et al., 1982).
Treatment for Attention Deficit/Hyperactivity Disorder (ADHD) : A study explored the efficacy of Tipepidine in pediatric patients with ADHD. The results suggested potential effectiveness in improving ADHD symptoms, indicating its use as an alternative treatment for ADHD (Sasaki et al., 2014).
Application in Treatment-Resistant Depression : Research indicated that Tipepidine might be a potential therapeutic drug for treatment-resistant depression. It significantly improved depression scores and cognitive test scores in a study involving 11 patients (Shirayama et al., 2015).
Effects on Experimental Animals : The neuropharmacological properties of fractions from the root of Petiveria alliacea L. (tipi) were investigated, demonstrating significant depressant and anticonvulsant potentials, supporting the folk medicine use of this plant (Gomes et al., 2008).
Antidepressant-like Effect in Treatment-Resistant Depression Model Rats : Tipepidine showed an antidepressant-like effect in ACTH-treated rats, a model for treatment-resistant depression. This effect was mediated by the stimulation of dopamine D1 receptors and adrenaline α2 receptors (Kawaura et al., 2016).
Adjunctive Therapy in Major Depressive Disorder : Tipepidine, in combination with citalopram, was evaluated for the treatment of major depressive disorder (MDD). The study assessed its efficacy and tolerability as an adjunctive therapy (Hoobehfekr et al., 2020).
Repellent Activity Against Snakes : The study on the repellent activity of the ethanolic extract of the tipi herb against Bothrops moojeni serpents demonstrated significant repellent effects, adding value to the study of biodiversity and popular medicine practices (Trevisan et al., 2022).
Potential Antidepressant Drug : The antidepressant-like effect of tipepidine was confirmed in several studies, suggesting it may be a novel drug with antidepressant-like activity (Kawaura et al., 2009).
Eigenschaften
IUPAC Name |
1-(octylamino)-3-(4-propan-2-ylsulfanylphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2S/c1-4-5-6-7-8-9-14-21-15-18(22)16-23-19-10-12-20(13-11-19)24-17(2)3/h10-13,17-18,21-22H,4-9,14-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPDURRCHSKKKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNCC(COC1=CC=C(C=C1)SC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50867963 | |
| Record name | 1-(Octylamino)-3-{4-[(propan-2-yl)sulfanyl]phenoxy}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50867963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tipropidil | |
CAS RN |
70895-45-3 | |
| Record name | Tipropidil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070895453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TIPROPIDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/007QF56M4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



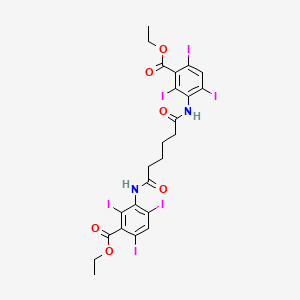
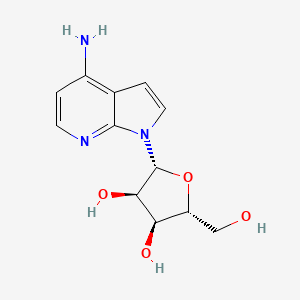
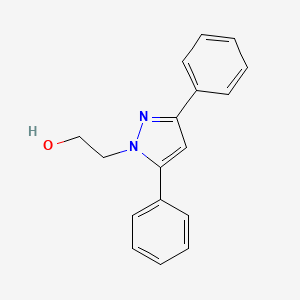
![[4-[[3-(Benzyloxycarbonylamino)propyl]amino]butyl]carbamic acid tert-butyl ester](/img/structure/B1199540.png)

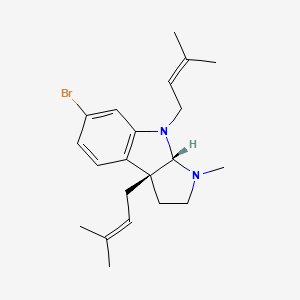
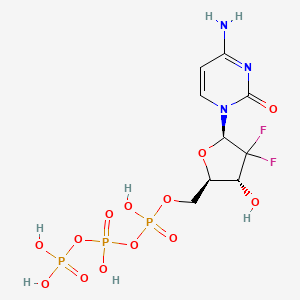
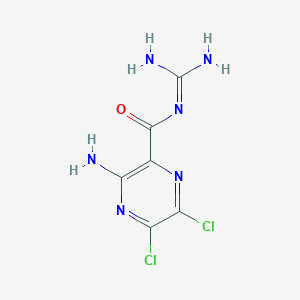
![[1-Methoxy-3-[methyl(octadecyl)amino]propan-2-yl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1199547.png)
